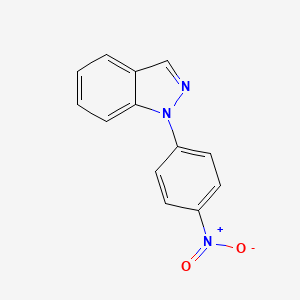

1-(4-Nitrophenyl)indazole

Description

1-(4-Nitrophenyl)indazole is a heterocyclic compound featuring an indazole core substituted at the 1-position with a 4-nitrophenyl group. Indazole itself is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The nitro group at the para position of the phenyl ring contributes to its stability and reactivity in further functionalization, such as coordination with metal ions or participation in cyclocondensation reactions .

Properties

Molecular Formula |

C13H9N3O2 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

1-(4-nitrophenyl)indazole |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9H |

InChI Key |

CWXBTIQSQAFELP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)indazole can be synthesized through various methods. One common approach involves the cyclization of 2-nitrobenzylidene-2-phenylhydrazine under acidic conditions. Another method includes the reaction of 4-nitrophenylhydrazine with 2-bromoacetophenone, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)indazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)indazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the indazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

1-(2-Pyridyl)indazole (L5.1) vs. 2-(2-Pyridyl)indazole (L5.2) :

These isomers differ in the substitution position (1- vs. 2-) on the indazole core. While both are synthesized via similar methods, 1-(2-pyridyl)indazole exhibits distinct coordination behavior due to the proximity of the pyridyl group to the indazole’s NH moiety, enabling chelation with metals. In contrast, 2-(2-pyridyl)indazole lacks this proximity, resulting in weaker metal-binding affinity .

Key Insight : Substitution at the 1-position enhances ligand versatility in supramolecular assemblies compared to 2-position analogs.1-(4-Nitrophenyl)-1H-imidazole (CAS 25373-58-4) :

This compound replaces the indazole core with an imidazole ring. The imidazole’s two nitrogen atoms (vs. indazole’s one) alter electronic properties, increasing basicity and metal-binding selectivity. The 4-nitrophenyl group in both compounds imparts similar electron-withdrawing effects, but the imidazole derivative shows higher solubility in polar solvents due to its smaller aromatic system .

Functional Group Variations

Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., 13a, 13b) :

These compounds feature a fused pyrazole-pyrimidine system with a 4-nitrophenyl group. For example, [3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine (13a) exhibits a melting point >340°C, significantly higher than most indazole derivatives, due to increased molecular rigidity and intermolecular hydrogen bonding .

Application Contrast : Pyrazolo-pyrimidines are prioritized in antimicrobial studies, whereas 1-(4-Nitrophenyl)indazole is more commonly explored in coordination chemistry .- 1-[3-Amino-5-(pyridin-4-yl)-1H-indazol-1-yl]-2-(3-nitrophenyl)ethan-1-one (14): This derivative introduces an acetylated side chain and a meta-nitrophenyl group.

Comparative Data Table

| Compound | Core Structure | Substituent(s) | Melting Point (°C) | Key Application | Reference |

|---|---|---|---|---|---|

| This compound | Indazole | 4-Nitrophenyl (1-position) | N/A | Coordination chemistry | [1, 5] |

| 1-(2-Pyridyl)indazole (L5.1) | Indazole | 2-Pyridyl (1-position) | N/A | Metal-organic frameworks | [1, 5] |

| 13a | Pyrazolo[3,4-d]pyrimidine | 4-Nitrophenyl, 4-fluorophenyl | >340 | Antimicrobial agents | [2] |

| 1-(4-Nitrophenyl)-1H-imidazole | Imidazole | 4-Nitrophenyl (1-position) | N/A | Organic synthesis | [8, 9] |

| 14 | Indazole | 3-Nitrophenyl, pyridinyl | N/A | Pharmacological studies | [6] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.